molecular formula C15H20BrNO2 B6609377 tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2680701-84-0

tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6609377
CAS No.: 2680701-84-0
M. Wt: 326.23 g/mol
InChI Key: AGZCPRMYZDGMJP-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are significant due to their presence in various natural products and their potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of a strong acid like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the tetrahydroisoquinoline core.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of more saturated derivatives.

    Hydrolysis: Conversion to the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • Tert-butyl 6-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • Tert-butyl 6-iodo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Uniqueness

Tert-butyl 6-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

tert-butyl 6-bromo-3-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-10-7-12-8-13(16)6-5-11(12)9-17(10)14(18)19-15(2,3)4/h5-6,8,10H,7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZCPRMYZDGMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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